methyl 4-(2-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Overview
Description
The compound belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . The biological activities of this class, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .
Synthesis Analysis
In 2010, Francotte et al. reported a synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides and tested as positive allosteric modulators of the AMPA receptors .
Chemical Reactions Analysis
The chemical reactions of 1,2,4-benzothiadiazine-1,1-dioxides are influenced by the functional groups attached to the ring .
Scientific Research Applications
Medicinal Chemistry
Compounds in the 1,2,4-benzothiadiazine-1,1-dioxide family have been reported to exhibit various pharmacological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Organic Semiconductors
Thiophene-based analogs, which are structurally similar to the compound , play a significant role in the development of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene-mediated molecules are used in the fabrication of OFETs .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of OLEDs .
Anticancer Properties
Thiophene ring systems exhibit many pharmacological properties, including anticancer properties .
Anti-Inflammatory Properties
Thiophene-based compounds, such as suprofen, are known for their anti-inflammatory properties .
Antimicrobial Properties
Thiophene-based compounds also exhibit antimicrobial properties .
Antihypertensive Properties
Thiophene-based compounds are known for their antihypertensive properties .
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 4-(2-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-3-12-6-4-5-7-14(12)20-11-17(18(21)24-2)25(22,23)16-9-8-13(19)10-15(16)20/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZWJXGFXLWITP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide |
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